molecular formula C23H21N3O3S B2498170 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide CAS No. 1788561-89-6

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2498170
CAS RN: 1788561-89-6
M. Wt: 419.5
InChI Key: RPXBJGNCDRBTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, which are core components of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide, can be achieved through various methods. A notable approach includes the (bromodimethylsulfonium) bromide-catalyzed one-pot multicomponent reaction, which allows for the efficient synthesis of N-benzylidene-2-phenylimidazo[1,2-a]pyridines (Venkatesham, Manjula, & Rao, 2011). Another method involves copper-catalyzed nucleophilic addition to N-acyliminium ions derived from N-benzyloxycarbonylamino sulfones, facilitating C-3 functionalization of 2-phenylimidazo[1,2-a]pyridine (Park & Jun, 2017).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, including N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide, is characterized by the presence of a fused ring system that contributes to its chemical stability and reactivity. Rhodium-catalyzed direct bis-cyanation of arylimidazo[1,2-α]pyridine via double C-H activation has been demonstrated, highlighting the molecule’s ability to undergo functionalization at specific sites (Zhu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving imidazo[1,2-a]pyridine derivatives are diverse. For instance, an efficient method for the synthesis of novel sulfonic cytosine derivatives based on the reaction of 3-amino-2-(methyl(phenyl)sulfonyl)acrylonitriles with isocyanates demonstrates the compound's versatility in forming heterocyclic sulfones with potential antiviral activity (Solomyannyi et al., 2019).

Physical Properties Analysis

The physical properties of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide, such as solubility, melting point, and stability, are influenced by its molecular structure. Ionic liquid-mediated reactions offer a green and efficient medium for the synthesis of related compounds, indicating a favorable profile for various organic transformations (Sudhan et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity towards nucleophiles and electrophiles, are integral to its application in organic synthesis. The use of N-methylimidazole-catalyzed synthesis pathways illustrates the compound's reactivity, enabling the formation of carbamates via the Lossen rearrangement, a process that underscores the chemical versatility and reactivity of the imidazo[1,2-a]pyridine scaffold (Yoganathan & Miller, 2013).

Scientific Research Applications

Scientific Research Applications of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide

Synthesis and Building Blocks in Organic Chemistry

This compound has been utilized in the field of organic chemistry, particularly in the synthesis of novel heterocyclic compounds. Darweesh et al. (2016) demonstrated its use in the synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, highlighting its utility as a versatile building block for constructing novel heterocycles pendent to benzothiazole and benzimidazole ring systems (Darweesh et al., 2016). Furthermore, the compound's role in the synthesis of various heterocyclic derivatives, such as pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole ring systems, has been noted, with applications in studying structure-activity relationships and potential analgesic/anti-inflammatory effects (Shaaban et al., 2008).

Antimicrobial and Cytotoxic Activities

The compound has shown promise in the field of medicinal chemistry. A study by Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moiety and evaluated their antimicrobial activities, revealing that some derivatives exhibited significant activity exceeding that of reference drugs (Alsaedi et al., 2019). Additionally, Vilchis-Reyes et al. (2010) synthesized 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives and assessed their cytotoxic and CDK inhibitor activities, providing insights into structure-activity relationships for the development of more effective and selective inhibitors (Vilchis-Reyes et al., 2010).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-17-8-7-14-26-16-21(25-23(17)26)19-11-5-6-12-20(19)24-22(27)13-15-30(28,29)18-9-3-2-4-10-18/h2-12,14,16H,13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXBJGNCDRBTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.